Nanaomycin C
CAS No.: 58286-55-8
Cat. No.: VC0005343
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58286-55-8 |
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Molecular Formula | C16H15NO5 |
Molecular Weight | 301.29 g/mol |
IUPAC Name | 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide |
Standard InChI | InChI=1S/C16H15NO5/c1-7-13-10(5-8(22-7)6-12(17)19)15(20)9-3-2-4-11(18)14(9)16(13)21/h2-4,7-8,18H,5-6H2,1H3,(H2,17,19)/t7-,8+/m1/s1 |
Standard InChI Key | VENLWOFOMJQPFA-SFYZADRCSA-N |
Isomeric SMILES | C[C@@H]1C2=C(C[C@H](O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
SMILES | CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES | CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Chemical Properties and Structural Insights
Molecular Architecture
Nanaomycin C’s structure (Figure 1) comprises a tetracyclic benzo[g]isochromen core with hydroxyl, methyl, and ketone functional groups. The acetamide side chain at C-3 is critical for its biochemical interactions. Key identifiers include:
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IUPAC Name: 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide .
Physicochemical Properties
Nanaomycin C exhibits moderate solubility in polar solvents such as methanol but requires storage at -20°C to maintain stability . Its solubility profile and handling requirements are summarized in Table 1.
Table 1: Physicochemical and Handling Properties of Nanaomycin C
Property | Value |
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Molecular Formula | C₁₆H₁₅NO₅ |
Molecular Weight | 301.294 g/mol |
Solubility | Soluble in Methanol |
Storage Conditions | -20°C, protected from light |
CAS Number | 58286-55-8 |
Biosynthesis and Structural Relationships
Nanaomycin C is biosynthetically linked to nanaomycin A, a compound derived from a polyketide precursor in Streptomyces species . The proposed pathway (Figure 2) involves:
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Nanaomycin D: The initial polyketide-derived intermediate.
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Nanaomycin A: Formed via oxidative modifications of nanaomycin D.
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Nanaomycin C: Produced through enzymatic amidation of nanaomycin A’s carboxylic acid group .
This pathway highlights the role of post-polyketide modifications in diversifying the nanaomycin family. Notably, nanaomycin B—a dehydration product of nanaomycin A—can revert to nanaomycin A under non-enzymatic conditions, but Nanaomycin C’s amide bond confers greater metabolic stability .
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